molecular formula C10H14ClN3O B8805849 3-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyridazine

3-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyridazine

Cat. No.: B8805849
M. Wt: 227.69 g/mol
InChI Key: RBSZNPMULLOCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyridazine is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

3-chloro-6-(2-pyrrolidin-1-ylethoxy)pyridazine

InChI

InChI=1S/C10H14ClN3O/c11-9-3-4-10(13-12-9)15-8-7-14-5-1-2-6-14/h3-4H,1-2,5-8H2

InChI Key

RBSZNPMULLOCJL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=NN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

175 mg (4.01 mmol, 55%) NaH are added to a solution of 0.50 mL (4.04 mmol) N-(2-hydroxyethyl)pyrrolidine in 50 mL THF at 0° C. The reaction solution is stirred for 60 min and heated to RT. 500 mg (3.26 mmol) 3,6-dichloro-pyridazine are added. The solution is stirred for 5 h at RT. 50 mL water are added and the aqueous phase is extracted with 100 mL EtOAc. The organic phase is extracted once with saturated NaCl solution and dried over Na2SO4. The solvent is eliminated i.vac. and further purification is carried out by column chromatography on silica gel (gradient: EtOAc to EtOAc/MeOH/NH3 9:1:0.1).
Name
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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